5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 890007-77-9; molecular formula C₁₅H₁₃N₃O₂; MW 267.28 g/mol) is a fully substituted member of the pyrazolo[1,5-a]pyrimidine-2-carboxylic acid family, bearing methyl groups at positions 5 and 7 and a phenyl ring at position 3 on the fused heterocyclic core. The compound exhibits a calculated XlogP of 2.6, topological polar surface area (TPSA) of 67.5 Ų, one hydrogen bond donor (carboxylic acid OH), and four hydrogen bond acceptors.

Molecular Formula C15H13N3O2
Molecular Weight 267.288
CAS No. 890007-77-9
Cat. No. B2592379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS890007-77-9
Molecular FormulaC15H13N3O2
Molecular Weight267.288
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)C(=O)O)C3=CC=CC=C3)C
InChIInChI=1S/C15H13N3O2/c1-9-8-10(2)18-14(16-9)12(13(17-18)15(19)20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20)
InChIKeyZOXYTRRMQXLSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 890007-77-9): Scaffold Overview, Procurement-Relevant Physicochemical Profile, and Kinase-Targeted Lineage


5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 890007-77-9; molecular formula C₁₅H₁₃N₃O₂; MW 267.28 g/mol) is a fully substituted member of the pyrazolo[1,5-a]pyrimidine-2-carboxylic acid family, bearing methyl groups at positions 5 and 7 and a phenyl ring at position 3 on the fused heterocyclic core . The compound exhibits a calculated XlogP of 2.6, topological polar surface area (TPSA) of 67.5 Ų, one hydrogen bond donor (carboxylic acid OH), and four hydrogen bond acceptors . It is catalogued in the InterBioScreen screening collection (ID BB_SC-7656) and is stocked by multiple commercial vendors at 98% purity . The pyrazolo[1,5-a]pyrimidine scaffold is a recognized ATP-competitive kinase hinge-binding motif, and the carboxylic acid functionality at the 2-position has been mechanistically implicated as essential for potency within this chemotype [1].

Why Generic Substitution of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 890007-77-9) with Close Pyrazolo[1,5-a]pyrimidine Analogs Carries High Risk of Pharmacochemical Divergence


Although the pyrazolo[1,5-a]pyrimidine core is shared by numerous commercially available analogs, structural variations at positions 2, 3, 5, and 7 produce large shifts in lipophilicity, hydrogen-bonding capacity, and kinase hinge-binding geometry that render simple interchange scientifically unsound. The 2-carboxylic acid group, specifically, has been shown in structural biology studies to be required for potency in CK2 inhibition within this scaffold, as it engages conserved polar contacts in the kinase hinge region [1]. Replacing this acid with a carboxamide at position 3 (as in the Bial/Lysosomal Therapeutics patent series directed toward Gaucher and Parkinson's disease [2]) or with a hydrogen (the des-carboxy analog CAS 61552-61-2) fundamentally alters the pharmacophore. Likewise, omission of the 3-phenyl ring (as in CAS 300691-07-0) reduces calculated LogP by over 1.5 log units, which can drastically affect membrane permeability, solubility, and off-target binding profiles. The quantitative evidence below establishes the magnitude of these differences.

Quantitative Differentiation Evidence: 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 890007-77-9) vs. Closest Analogs


Lipophilicity (XlogP) Head-to-Head: 3-Phenyl Substitution Increases Calculated LogP by >1.5 Units vs. the Des-Phenyl and Parent Scaffolds

The target compound's calculated XlogP of 2.6 is 1.56 log units higher than that of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 300691-07-0; LogP 1.04) [1] and 2.17 log units higher than the unsubstituted parent scaffold pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 378211-85-9; LogP 0.43) [2]. A ΔLogP of >1.5 translates to an approximately 30-fold difference in octanol-water partition coefficient, directly impacting passive membrane permeability predictions, Caco-2 permeability, and potential CNS penetration according to Lipinski and related drug-likeness frameworks.

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Hydrogen-Bond Donor Capacity: The 2-Carboxylic Acid Confers One H-Bond Donor Absent from the Des-Carboxy Analog (CAS 61552-61-2)

The target compound possesses one hydrogen bond donor (the carboxylic acid -OH at position 2) and four hydrogen bond acceptors . In contrast, 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 61552-61-2), which lacks the 2-carboxylic acid substituent entirely, has zero H-bond donors and only three H-bond acceptors . In the pyrazolo[1,5-a]pyrimidine kinase inhibitor class, the polar carboxylic acid moiety has been demonstrated to be required for CK2 inhibitory potency, as it engages critical contacts within the kinase hinge region [1]. Compounds lacking this acid functionality lose the key hinge-binding interaction, as observed in SAR studies where replacement or removal of the carboxylic acid caused substantial loss of target engagement.

Hydrogen bonding Pharmacophore Kinase hinge binding Solubility

Pharmacophore Positional Selectivity: 2-Carboxylic Acid vs. 3-Carboxamide Regioisomerism Determines Kinase Targeting Profiles

The target compound bears the carboxylic acid group at the pyrazolo[1,5-a]pyrimidine 2-position. In contrast, the compounds exemplified in the Bial/Lysosomal Therapeutics patent family (US 10,570,135 B2) feature a carboxamide at the 3-position (5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide) [1]. These two regioisomeric attachment points project the critical polar functionality along divergent vectors from the fused heterocyclic core. The 2-carboxylic acid vectors directly toward the kinase hinge region (as crystallographically validated for related pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CK2 inhibitors [2]), whereas 3-substituted analogs target a distinct sub-pocket. This positional difference means the compounds are not functionally interchangeable in any kinase assay context where hinge-region engagement is the desired mode of action.

Regioisomerism Kinase selectivity Pharmacophore geometry Scaffold vector

Molecular Weight and Physicochemical Property Comparison vs. the 6-Carboxylate Ester Analog (CAS 1018144-32-5)

The target compound (MW 267.28 g/mol) is 28.06 g/mol lighter than ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1018144-32-5; MW 295.34 g/mol) . Beyond the mass difference, the ester analog contains the carboxylic acid in masked (ethyl ester) form at a different ring position (position 6 vs. position 2), which prohibits direct hydrogen bond donation without prior ester hydrolysis, and introduces an additional two rotatable bonds. The target compound's lower MW (267 vs. 295) and its free acid functionality place it more favorably within fragment-based and lead-like chemical space, while the ester analog is more appropriate for prodrug strategies requiring intracellular esterase cleavage.

Molecular weight Lead-likeness Fragment-based screening Ester prodrug

Commercial Purity and Vendor Availability: 98% Assayed Purity Enables Direct Use Without Purification

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is available from Leyan (Product No. 1353096) at a certified purity of 98% , and is also listed in the InterBioScreen screening collection (ID BB_SC-7656) [1] and by ChemScene for research use. This multi-vendor availability with a defined purity specification (≥98%) contrasts with several closely related analogs such as the des-phenyl compound (CAS 300691-07-0), which is typically offered at 95% purity , and custom-synthesis-only analogs that lack batch-level quality documentation. For procurement workflows requiring immediate compound registration in screening decks without additional purification or analytical verification, the 98% purity specification reduces assay artifact risk and ensures inter-batch reproducibility.

Commercial sourcing Purity specification Procurement readiness Screening library

Highest-Confidence Application Scenarios for 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 890007-77-9) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening and Medicinal Chemistry: CK2 and Related Hinge-Binding Kinase Programs

The compound is most appropriate as a starting scaffold or control compound in kinase inhibitor discovery programs—particularly those targeting casein kinase 2 (CK2) or other kinases where the carboxylic acid moiety at position 2 is required for hinge-region polar contacts. The 2-carboxylic acid pharmacophore, combined with the 3-phenyl and 5,7-dimethyl substituents that tune lipophilicity (XlogP 2.6) , provides a balanced starting point distinct from both the overly hydrophilic des-phenyl analog (LogP 1.04) and the 3-carboxamide regioisomers in the Bial patent series. Published crystallographic evidence confirms that the pyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold binds the CK2 hinge in a canonical type-I mode [1]. Researchers should select this compound over CAS 300691-07-0 when phenyl-driven hydrophobic contacts with the kinase active site are desired, and over the 3-carboxamide analogs when ATP-site hinge engagement is the intended mechanism.

Physicochemical Property Benchmarking and Computational Modeling with Defined LogP and TPSA Parameters

With a well-defined calculated XlogP of 2.6 and TPSA of 67.5 Ų , this compound provides a chemically stable and commercially accessible reference point for computational ADME model calibration, LogP method validation (shake-flask or chromatographic), and pharmacophore model generation. The compound's property profile falls within favorable drug-like space, making it a suitable calibrant for permeability assays (PAMPA, Caco-2) where comparison against the less lipophilic parent scaffold (LogP 0.43) or the des-phenyl analog (LogP 1.04) would provide useful dynamic range. Its multi-vendor commercial availability at 98% purity ensures reproducible sourcing across independent laboratories.

Synthetic Chemistry: Carboxylic Acid Building Block for Amide Coupling and Library Synthesis

The free carboxylic acid at position 2 enables direct amide coupling, esterification, or hydrazide formation without deprotection steps, distinguishing this compound from the corresponding ethyl ester analog (CAS 1018144-32-5) which requires saponification prior to further derivatization . The 5,7-dimethyl-3-phenyl-substituted core provides a rigid, three-dimensional scaffold with defined exit vectors, making it suitable for parallel library synthesis in medicinal chemistry campaigns where SAR exploration at the 2-position is desired. The compound has been identified as a key intermediate scaffold in the flow-chemistry-enabled synthesis of pyrazolo[1,5-a]pyrimidine analogs [2], supporting its role in scalable synthetic route development.

High-Throughput Screening (HTS) Deck Assembly with Documented Purity and Stability

For screening laboratories building diversity-oriented or kinase-focused compound decks, this compound offers a defined purity specification (98%) with a recommended storage condition of sealed, dry, 2–8°C , which supports compound integrity over extended screening campaigns. Its catalog presence across multiple independent vendors (Leyan, ChemScene, InterBioScreen) reduces single-supplier dependency risk in longitudinal studies. The compound is suitable for immediate plate formatting without additional quality control, provided that receiving laboratories confirm identity by LC-MS or ¹H NMR upon receipt.

Quote Request

Request a Quote for 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.